molecular formula C10H12F2N2 B1420391 1-(2,6-Difluorophenyl)pyrrolidin-3-amine CAS No. 1096336-44-5

1-(2,6-Difluorophenyl)pyrrolidin-3-amine

Cat. No. B1420391
M. Wt: 198.21 g/mol
InChI Key: RTKNZDWPFZWBEU-UHFFFAOYSA-N
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Description

“1-(2,6-Difluorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H12F2N2 . It has a molecular weight of 198.21 .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Difluorophenyl)pyrrolidin-3-amine” consists of a pyrrolidine ring attached to a 2,6-difluorophenyl group . The InChI code for this compound is 1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-5-4-7(13)6-14/h1-3,7H,4-6,13H2 .


Physical And Chemical Properties Analysis

“1-(2,6-Difluorophenyl)pyrrolidin-3-amine” is a liquid at room temperature . The boiling point and other specific physical and chemical properties are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Amirnasr et al. (2001) explored the synthesis and spectroscopic characterization of Co(III) complexes, including a variant with a pyrrolidine moiety, highlighting the structural properties and intermolecular interactions of these complexes (Amirnasr et al., 2001).
  • Research by Chung et al. (2005) involved the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating a practical approach for synthesizing chiral pyrrolidine derivatives, which are important in pharmaceutical chemistry (Chung et al., 2005).
  • Amirnasr et al. (2002) reported on the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes, providing insights into the coordination chemistry of pyrrolidine-containing complexes (Amirnasr et al., 2002).

Organic Chemistry and Catalysis

  • Anderson and Liu (2000) discussed the preparation and utility of pyrrolidine derivatives in organic synthesis, highlighting their significance in the construction of complex molecular architectures (Anderson & Liu, 2000).
  • Research by Kang et al. (2015) demonstrated the redox-annulation of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds, which is significant for constructing ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).
  • Zhao and Seidel (2015) explored the asymmetric reactions of pyrrolidine and related amines using a Cu(I)/acid-thiourea catalyst combination, which is relevant for the synthesis of chiral compounds (Zhao & Seidel, 2015).

Material Science and Coordination Chemistry

  • Noor (2022) presented a study on the coordination of bulky aminopyridine in halide-containing iron (II) complexes, which includes insights into the structural and bonding characteristics of such complexes (Noor, 2022).
  • Meyer and El Qacemi (2020) described the use of pyrrolidines in a base-promoted reaction, underlining their role as intermediates in chemical discovery and synthesis (Meyer & El Qacemi, 2020).
  • Zhi et al. (2016) developed a method for the asymmetric synthesis of functionalized pyrrolidine derivatives, highlighting their potential in medical applications (Zhi et al., 2016).

Other Relevant Research

  • Jirkovsky et al. (1991) synthesized pyrrolo- and pyrido[1,2-a]indoles, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Jirkovsky et al., 1991).
  • Carson and Kerr (2005) presented a diastereoselective synthesis of pyrrolidines, which is important for the creation of compounds with specific stereochemistry (Carson & Kerr, 2005).

properties

IUPAC Name

1-(2,6-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-5-4-7(13)6-14/h1-3,7H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKNZDWPFZWBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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